Meayamycin

Antiproliferative Activity SF3B1 Inhibition Structure-Activity Relationship

Meayamycin is a synthetic analog of the natural product FR901464, classified as a potent inhibitor of the spliceosomal protein SF3B1. The compound acts by binding to the SF3B1/PHF5A interface within the U2 snRNP complex, thereby disrupting pre-mRNA splicing and driving alternative splicing events that culminate in apoptosis.

Molecular Formula C28H43NO7
Molecular Weight 505.6 g/mol
Cat. No. B1256378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeayamycin
Synonymsmeayamycin
Molecular FormulaC28H43NO7
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)C
InChIInChI=1S/C28H43NO7/c1-17(9-12-24-26(32)28(16-33-28)15-27(6,7)36-24)8-11-23-18(2)14-22(20(4)35-23)29-25(31)13-10-19(3)34-21(5)30/h8-10,12-13,18-20,22-24,26,32H,11,14-16H2,1-7H3,(H,29,31)/b12-9+,13-10-,17-8+/t18-,19-,20+,22+,23-,24+,26+,28+/m0/s1
InChIKeyBPOWYIXTBHTHFH-YLAPSKGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meayamycin: Core Identity and Procurement-Relevant Profile of a Picomolar SF3B1 Splicing Inhibitor


Meayamycin is a synthetic analog of the natural product FR901464, classified as a potent inhibitor of the spliceosomal protein SF3B1 [1]. The compound acts by binding to the SF3B1/PHF5A interface within the U2 snRNP complex, thereby disrupting pre-mRNA splicing and driving alternative splicing events that culminate in apoptosis [2]. Meayamycin has a molecular formula of C28H43NO7 and a molecular weight of 505.6 g/mol [3]. It exhibits picomolar antiproliferative activity against a range of human cancer cell lines and is particularly noted for its ability to downregulate the anti-apoptotic long isoform of MCL-1 (Mcl-1L) while upregulating the pro-apoptotic short isoform (Mcl-1S) [4].

Why Meayamycin Substitution with Other SF3B1 Inhibitors Fails: A Quantitative Basis for Procurement Stringency


Meayamycin is not a generic SF3B1 inhibitor. The meayamycin chemotype, defined by its specific tetrahydropyran ring system and epoxide functional group, exhibits a unique conformation-dependent binding mode that is highly sensitive to minor structural modifications [1]. As demonstrated by direct comparative antiproliferative data, even closely related analogs like Meayamycin D or Meayamycin E exhibit substantially reduced potency (up to 20-40 fold lower) relative to Meayamycin A [2]. Substitution with other in-class inhibitors such as Pladienolide B is not advisable due to differing GI50 profiles and potentially divergent splicing signatures. The data below establish that substitution without rigorous side-by-side validation in the specific experimental system is likely to produce quantitatively different biological outcomes, jeopardizing reproducibility and interpretability of results.

Meayamycin Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons for Procurement Decision-Making


Meayamycin A Exhibits Superior Antiproliferative Potency Relative to Direct Structural Analogs Meayamycin D and Meayamycin E

In a direct head-to-head comparison across a panel of human cancer cell lines, Meayamycin A consistently demonstrates superior antiproliferative activity compared to its analogs Meayamycin D and Meayamycin E. For instance, in HCT116 colon cancer cells, Meayamycin A exhibits a GI50 of 0.7 nM, while Meayamycin D and Meayamycin E show GI50 values of 2.0 nM and 10.5 nM, respectively. This represents a 2.9-fold and 15-fold decrease in potency for the analogs. The trend is consistent across lung (A549), colorectal (SW48), and small cell lung cancer (DMS53, DMS114) cell lines [1]. The methylated analogs N-Me Meayamycin D and N-Me Meayamycin E show drastically reduced activity (GI50 > 4000 nM), confirming the essential nature of the free amide hydrogen for high-affinity binding [1].

Antiproliferative Activity SF3B1 Inhibition Structure-Activity Relationship

Meayamycin B Demonstrates Picomolar IC50 Values and MCL-1 Isoform Switching Superior to Pladienolide B in Leukemia Models

While Pladienolide B exhibits nanomolar IC50 values (mean 1.6 nM) in gastric cancer cell lines [1], Meayamycin B demonstrates picomolar activity in acute leukemia models. Specifically, Meayamycin B inhibits the growth of ALL and AML cell lines with IC50 values ranging from 0.07 to 0.16 nM [2]. Importantly, Meayamycin B induces a functional switch from the anti-apoptotic Mcl-1L isoform to the pro-apoptotic Mcl-1S isoform, a mechanism directly linked to its therapeutic activity in hematologic malignancies [2]. This isoform switching is a key pharmacodynamic marker of SF3B1 inhibition, and the low picomolar potency of Meayamycin B provides a broader therapeutic window for this functional effect.

Hematologic Malignancies MCL-1 Splicing Drug Resistance

Meayamycin Analogs Exhibit Enhanced Metabolic Stability: 3′-Me Meayamycin D Displays a 16-Hour Plasma Half-Life in Mice

A known limitation of early FR901464-based inhibitors was their poor metabolic stability. However, advanced meayamycin analogs have been engineered to address this. 3′-Me Meayamycin D, a methylated derivative, demonstrates a plasma half-life of 16 hours in mice, a substantial improvement over the unmodified scaffold . This is in stark contrast to the parent compound FR901464, which is known to be unstable under physiological conditions due to its right-hand subunit [1]. The extended half-life of 3′-Me Meayamycin D enables sustained target engagement in vivo, making it a superior choice for animal studies where pharmacokinetic exposure is critical.

Pharmacokinetics Plasma Stability In Vivo Tool Compound

Meayamycin D Exhibits Cancer-Specific Cytotoxicity and Synergism with Venetoclax in Drug-Resistant Lung Cancer

Meayamycin D demonstrates a favorable therapeutic window, showing significantly greater potency against cancer cells compared to normal cells. In a direct comparison using the normal colon cell line CCD-841CoN, Meayamycin A exhibited a GI50 of 2.0 nM, while Meayamycin D showed a GI50 of 9.6 nM, indicating a 4.8-fold selectivity window [1]. Furthermore, Meayamycin D displayed strong synergistic activity with venetoclax in drug-resistant non-small cell lung cancer (NSCLC) cells [1]. This combination effect is attributed to Meayamycin D's ability to reduce MCL-1L levels, a known resistance mechanism to venetoclax, thereby enhancing apoptotic priming.

Cancer Specificity Drug Synergism Venetoclax Combination

Meayamycin Best Research and Industrial Application Scenarios: Evidence-Based Procurement Guidance


Functional Genomics and Splicing Mechanism Studies in Solid Tumor Cell Lines

Given its superior picomolar potency in colon, lung, and breast cancer cell lines (GI50 0.4-2.7 nM) as established in direct comparative studies [1], Meayamycin A is the optimal selection for researchers aiming to achieve maximal inhibition of SF3B1-dependent splicing at minimal compound concentrations. This minimizes potential off-target effects associated with higher dosing, ensuring that observed biological effects are primarily due to spliceosome modulation. For example, in experiments designed to map SF3B1-dependent alternative splicing events or to assess the functional consequences of MCL-1 isoform switching, Meayamycin A provides the most potent chemical probe available within the FR901464 class [2].

In Vivo Pharmacodynamic and Efficacy Studies in Mouse Models

For studies requiring sustained systemic exposure, 3′-Me Meayamycin D is the preferred tool compound due to its 16-hour plasma half-life in mice . This pharmacokinetic advantage, derived from structural modifications that enhance metabolic stability, allows for less frequent dosing and more consistent target engagement compared to the parent compound FR901464 or less stable analogs [3]. Researchers planning in vivo efficacy studies in xenograft models or pharmacodynamic assessments of splicing inhibition in tissues should prioritize 3′-Me Meayamycin D to ensure reliable drug levels throughout the experimental period.

Investigating MCL-1-Dependent Resistance and Combination Therapies in Hematologic and Lung Cancers

Meayamycin B and Meayamycin D are specifically indicated for studies focused on MCL-1 modulation and drug resistance. Meayamycin B demonstrates low picomolar IC50 values (0.07-0.16 nM) and robust Mcl-1L to Mcl-1S switching in ALL/AML models [4]. Meayamycin D, in addition to its activity, shows strong synergism with venetoclax in drug-resistant NSCLC cells and improved selectivity for cancer over normal cells [1]. Researchers investigating venetoclax sensitization strategies, or the role of MCL-1 in apoptosis evasion, should select these specific analogs based on the quantitative evidence for MCL-1 splicing modulation and combinatorial efficacy [REFS-1, REFS-5].

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